Cas no 1017587-57-3 ((2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane)

(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane structure
1017587-57-3 structure
Nom du produit:(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane
Numéro CAS:1017587-57-3
Le MF:C36H38O5S
Mégawatts:582.7489
MDL:MFCD11112183
CID:1130259
PubChem ID:125307182

(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane Propriétés chimiques et physiques

Nom et identifiant

    • Phenyl 3-O-Allyl-2,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside
    • Phenyl 3-O-Allyl-2,4,6-tri-O-benzyl-1-thio-beta-D-galactopyranoside
    • (2S,3S,4S,5S,6S)-3,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane
    • -<small>D<
    • Gal[246Bn,3All]-β-SPh
    • SODIUM GLUCOHEPTONATE
    • (2R,3R,4R,5R,6R)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane
    • (2R,3S,4S,5R,6S)-4-(Allyloxy)-3,5-bis(benzyloxy)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran
    • (2R,3S,4S,5R,6S)-3,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane
    • T71530
    • 1017587-57-3
    • CS-0214483
    • (2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane
    • MDL: MFCD11112183
    • Piscine à noyau: 1S/C36H38O5S/c1-2-23-38-34-33(39-25-29-17-9-4-10-18-29)32(27-37-24-28-15-7-3-8-16-28)41-36(42-31-21-13-6-14-22-31)35(34)40-26-30-19-11-5-12-20-30/h2-22,32-36H,1,23-27H2/t32-,33-,34-,35-,36-/m1/s1
    • La clé Inchi: OZARVANREPUDBF-JZPVOVDPSA-N
    • Sourire: S(C1C([H])=C([H])C([H])=C([H])C=1[H])[C@]1([H])[C@@]([H])([C@@]([H])([C@@]([H])([C@@]([H])(C([H])([H])OC([H])([H])C2C([H])=C([H])C([H])=C([H])C=2[H])O1)OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])OC([H])([H])C([H])=C([H])[H])OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]

Propriétés calculées

  • Qualité précise: 582.24400
  • Masse isotopique unique: 582.24399548g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 6
  • Comptage des atomes lourds: 42
  • Nombre de liaisons rotatives: 15
  • Complexité: 726
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 5
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 71.4
  • Le xlogp3: 7

Propriétés expérimentales

  • Dense: 1.19±0.1 g/cm3 (20 ºC 760 Torr),
  • Point d'ébullition: 693.1±55.0 °C at 760 mmHg
  • Point d'éclair: 373.0±31.5 °C
  • Solubilité: Insuluble (1.3E-4 g/L) (25 ºC),
  • Le PSA: 71.45000
  • Le LogP: 7.46240
  • Pression de vapeur: 0.0±2.1 mmHg at 25°C

(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane Informations de sécurité

(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
TRC
C380173-100mg
(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane
1017587-57-3
100mg
$ 135.00 2022-06-06
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
P1660-1G
Phenyl 3-O-Allyl-2,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside
1017587-57-3 >98.0%(HPLC)
1g
¥155.00 2024-04-18
TRC
C380173-10mg
(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane
1017587-57-3
10mg
$ 50.00 2022-06-06
SHENG KE LU SI SHENG WU JI SHU
sc-473756-1 g
Phenyl 3-O-Allyl-2,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside,
1017587-57-3
1g
¥5,212.00 2023-07-11
A2B Chem LLC
AE13812-250mg
Phenyl 3-o-allyl-2,4,6-tri-o-benzyl-1-thio-beta-d-galactopyranoside
1017587-57-3 >98.0%(HPLC)
250mg
$173.00 2024-04-20
Aaron
AR008W5C-250mg
Phenyl 3-O-Allyl-2,4,6-tri-O-benzyl-1-thio-beta-D-galactopyranoside
1017587-57-3 98%
250mg
$193.00 2025-03-05
A2B Chem LLC
AE13812-1g
Phenyl 3-o-allyl-2,4,6-tri-o-benzyl-1-thio-beta-d-galactopyranoside
1017587-57-3 >98.0%(HPLC)
1g
$475.00 2024-04-20
1PlusChem
1P008VX0-1g
Phenyl 3-O-Allyl-2,4,6-tri-O-benzyl-1-thio-beta-D-galactopyranoside
1017587-57-3 >98.0%(HPLC)
1g
$432.00 2023-12-27
abcr
AB261766-1g
Phenyl 3-O-Allyl-2,4,6-tri-O-benzyl-1-thio-beta-D-galactopyranoside; .
1017587-57-3
1g
€408.40 2025-02-19
TRC
C380173-50mg
(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane
1017587-57-3
50mg
$ 95.00 2022-06-06
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:1017587-57-3)(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane
A1011793
Pureté:99%
Quantité:1g
Prix ($):253.0